molecular formula C13H18ClNO2 B2980885 Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate CAS No. 1476047-11-6

Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate

Cat. No.: B2980885
CAS No.: 1476047-11-6
M. Wt: 255.74
InChI Key: TWPCRAPOJKEXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate is an organic compound with a tert-butyl ester functional group It is a derivative of 2-amino-2-(4-chlorophenyl)propanoic acid, where the carboxyl group is esterified with tert-butyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(4-chlorophenyl)propanoate typically involves the esterification of 2-amino-2-(4-chlorophenyl)propanoic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and can lead to more sustainable and scalable production methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(4-chlorophenyl)propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect enzyme activity and protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-(4-chlorophenyl)propanoic acid: The parent acid form of the compound.

    Tert-butyl 2-amino-2-(4-bromophenyl)propanoate: A similar compound with a bromine atom instead of chlorine.

    Tert-butyl 2-amino-2-(4-fluorophenyl)propanoate: A similar compound with a fluorine atom instead of chlorine.

Uniqueness

Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity compared to its parent acid and other halogenated derivatives. The chlorine atom on the phenyl ring also contributes to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

tert-butyl 2-amino-2-(4-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-12(2,3)17-11(16)13(4,15)9-5-7-10(14)8-6-9/h5-8H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPCRAPOJKEXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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